Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In contemporary drug discovery, functionalized piperidines serve as...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
In contemporary drug discovery, functionalized piperidines serve as privileged scaffolds, frequently appearing in ligands targeting G-protein coupled receptors (GPCRs), kinase inhibitors, and central nervous system (CNS) modulators. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 1044773-88-7) is a highly versatile synthetic building block[1].
The presence of the 2-chloro-5-methoxyphenyl moiety provides specific stereoelectronic properties: the chlorine atom acts as a lipophilic, electron-withdrawing handle that can dictate conformational preferences via steric hindrance, while the methoxy group offers a hydrogen-bond acceptor site. This whitepaper systematically details the physicochemical properties of this compound, outlines self-validating analytical protocols for its characterization, and provides mechanistic insights into its application in divergent synthetic pathways.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of an intermediate is critical for optimizing reaction conditions, designing purification strategies, and predicting its behavior in biological assays. The hydrochloride salt form is specifically utilized to mitigate the oxidative liability of the electron-rich aromatic ring and to prevent the secondary amine from absorbing atmospheric carbon dioxide (forming carbamates).
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
To ensure scientific integrity before committing this building block to multi-step syntheses, a rigorous analytical workflow must be employed.
Fig 1. Quality control and analytical validation workflow for piperidine intermediates.
Protocol: High-pH LC-MS Purity Profiling
Causality: The piperidine nitrogen has a predicted pKa of ~10.09[2]. If analyzed using standard low-pH mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This leads to severe secondary interactions with residual silanols on C18 stationary phases, causing peak tailing and inaccurate purity integration. Using a high-pH buffer deprotonates the amine, ensuring sharp peak shapes and accurate quantification.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 0.1 mg/mL for injection.
Mobile Phase Setup:
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions: Inject 2 µL onto a C18 column (e.g., Waters XBridge, designed for high-pH stability) at 40 °C. Run a gradient from 5% B to 95% B over 5 minutes.
Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor for the free base mass
[M+H]+=226.0
.
Self-Validating System Check:
Control 1: Run a blank injection (Methanol/Water) immediately prior to the sample. Validation: The blank must show zero carryover at the target retention time.
Control 2: Calculate the USP Tailing Factor of the main peak. Validation: The tailing factor must be
≤1.5
, confirming the high-pH buffer successfully mitigated silanol interactions.
Mechanistic Insights into Synthetic Utility
As a secondary amine, 4-(2-chloro-5-methoxyphenyl)piperidine is a versatile nucleophile. However, because it is supplied as a hydrochloride salt[3], it must either be free-based prior to reaction or neutralized in situ.
Protocol: Quantitative Free-Basing and Extraction
Causality: While in situ neutralization with bases like N,N-Diisopropylethylamine (DIPEA) is common, it generates stoichiometric amounts of DIPEA-HCl. In sensitive transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), these amine salts can poison the palladium catalyst or alter the reaction medium's ionic strength. Pre-forming the free base isolates the pure nucleophile.
Step-by-Step Methodology:
Suspension: Suspend 10.0 mmol of the HCl salt in 50 mL of Dichloromethane (DCM) in a separatory funnel.
Neutralization: Add 50 mL of 1.0 M aqueous Sodium Hydroxide (NaOH). Shake vigorously for 3 minutes, venting frequently.
Phase Separation: Allow the layers to separate. The free base will partition into the lower organic (DCM) layer.
Extraction: Extract the aqueous layer with an additional 2 x 25 mL of DCM. Combine all organic layers.
Drying & Concentration: Wash the combined organics with brine, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Self-Validating System Check:
Control 1: Test the aqueous layer with pH paper. Validation: The pH must be
>11
. If lower, the pKa of 10.09[2] dictates that deprotonation is incomplete, and more NaOH is required.
Control 2: Perform a 1H-NMR of the resulting oil/solid. Validation: The absence of a broad downfield peak (
>9.0
ppm) confirms the complete removal of the hydrochloride proton, and integration of DCM peaks at 5.30 ppm must be
<1%
to confirm complete solvent removal.
Divergent Synthetic Pathways
Once the free base is generated, the piperidine core can be functionalized through multiple vectors to build complex pharmacological agents.
Fig 2. Divergent synthetic pathways utilizing the secondary amine of the piperidine core.
Reductive Amination: Treatment with aldehydes/ketones and Sodium Triacetoxyborohydride (
NaBH(OAc)3
) yields tertiary amines. This is highly preferred in drug design as it avoids over-alkylation and does not require harsh heating.
Amidation: Coupling with carboxylic acids using HATU and DIPEA rapidly generates stable amide linkages, useful for exploring the steric bulk tolerance of a target receptor's binding pocket.
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride molecular weight and exact mass
This guide provides a comprehensive technical overview of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and devel...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. The document details its physicochemical properties, outlines a representative synthetic route, and describes standard analytical methodologies for its characterization, grounding all information in established scientific principles.
Core Molecular Attributes
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a heterocyclic compound featuring a central piperidine ring substituted at the 4-position with a 2-chloro-5-methoxyphenyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of research applications.
Physicochemical Data Summary
The fundamental molecular properties of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS Number: 1044773-88-7) are summarized below. It is crucial to distinguish between the free base and the hydrochloride salt, as their molecular weights and formulas differ.
Note: The exact mass of the hydrochloride salt is determined by the cationic species. The molecular weight provided by Santa Cruz Biotechnology (262.17) is consistent with the molecular formula C₁₂H₁₇Cl₂NO, which correctly accounts for the addition of hydrogen chloride to the free base (C₁₂H₁₆ClNO).
Synthesis and Purification
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on general methods for the synthesis of 4-arylpiperidines.
Step 1: Catalytic Hydrogenation of the Pyridine Precursor
To a solution of the appropriate 4-(2-chloro-5-methoxyphenyl)pyridine in a suitable solvent (e.g., methanol or ethanol) is added a catalytic amount of palladium on carbon (10% w/w).
The reaction mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.
The reaction is stirred at room temperature for 12-24 hours or until hydrogen uptake ceases.
Upon completion, the catalyst is carefully filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude piperidine free base.
Step 2: Purification of the Free Base
The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated.
Step 3: Formation of the Hydrochloride Salt
The purified free base is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
The resulting solid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to afford 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are standard for small molecule analysis.
Spectroscopic and Chromatographic Analysis Workflow
Caption: Standard analytical workflow for characterization.
Expected Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons on the chloromethoxyphenyl ring, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring. The piperidine protons will likely appear as complex multiplets in the 1.5-3.5 ppm region.
¹³C NMR : The spectrum should display distinct signals for the carbon atoms of the aromatic ring, the methoxy group, and the piperidine ring.
Mass Spectrometry (MS) :
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z consistent with the calculated exact mass of the cation.
Infrared (IR) Spectroscopy :
The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (of the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).
High-Performance Liquid Chromatography (HPLC) :
Reversed-phase HPLC analysis can be used to determine the purity of the compound. A single major peak would indicate a high degree of purity.
Potential Applications and Biological Context
Substituted piperidines are a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine scaffold is often considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.
Derivatives of 4-arylpiperidine have been investigated for a range of biological activities, including but not limited to:
Opioid Receptor Modulation : Certain 4-substituted piperidines have been explored as ligands for opioid receptors, with potential applications in pain management.[3][4]
Enzyme Inhibition : The piperidine nucleus is present in molecules designed to inhibit various enzymes, which is a common strategy in drug development.[5][6]
Antimicrobial and Antifungal Activity : Some piperazine and related heterocyclic derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents.[7]
The specific biological activity of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride has not been extensively reported in the public domain. However, based on its structural similarity to other pharmacologically active piperidines, it represents a valuable building block for the synthesis of new chemical entities for screening in various biological assays. Researchers may find this compound useful in the exploration of new treatments for central nervous system disorders, infectious diseases, or as a tool compound for probing specific biological pathways.
Handling and Storage
As with any chemical compound intended for research, proper handling and storage procedures should be followed. It is recommended to handle 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.
References
Chemcas. (n.d.). 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Retrieved from [Link]
Rehman, A., et al. (2017). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Latin American Journal of Pharmacy, 36(9), 1785-1793. Retrieved from [Link]
Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved from [Link]
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 494-498. Retrieved from [Link]
Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2021). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. In Heterocyclic Compounds. IntechOpen. Retrieved from [Link]
Rehman, A., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]
Gomaa, M. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 167-177. Retrieved from [Link]
Target receptor binding affinity of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
An In-depth Technical Guide to the Characterization of Target Receptor Binding Affinity for Novel Chemical Entities: A Case Study with 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride Audience: Researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Characterization of Target Receptor Binding Affinity for Novel Chemical Entities: A Case Study with 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its interaction with biological targets. A critical step in this process is the precise determination of its binding affinity for specific receptors. This guide provides a comprehensive, in-depth framework for characterizing the target receptor binding affinity of a novel compound, using 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride as a hypothetical subject for our experimental design. Due to the limited publicly available biological data on this specific molecule, this document will serve as a practical whitepaper on the principles, methodologies, and data interpretation required to elucidate its pharmacodynamic profile. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Challenge of the Unknown Target
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a synthetic organic compound with a defined chemical structure. A survey of scientific literature and chemical databases reveals a significant gap in our understanding of its biological activity. There is no readily available information on its molecular targets or its affinity for any known receptors. This scenario is common in early-stage drug discovery, where a newly synthesized molecule shows promise, but its mechanism of action is yet to be determined.
This guide, therefore, takes on the challenge of the unknown. We will proceed under the hypothetical assumption that preliminary in silico screening, based on the piperidine core (a common motif in neuropharmacology), suggests potential activity at dopaminergic or serotonergic G-protein coupled receptors (GPCRs). Our objective is to design a robust experimental cascade to identify its primary biological target and quantify its binding affinity.
The Foundational Principles of Receptor Binding
The interaction between a ligand (our compound) and a receptor is governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
The primary methodologies to determine Kd can be broadly categorized as direct and indirect assays.
Direct Binding Assays (Saturation Assays): These experiments utilize a labeled form of the ligand of interest (e.g., radiolabeled) to directly measure its binding to the receptor population. By varying the concentration of the labeled ligand, we can determine both the Kd and the total receptor density (Bmax).
Indirect Binding Assays (Competition Assays): When a labeled version of the compound of interest is not available, or as a means of screening against known targets, competition assays are employed. In this setup, our unlabeled compound competes with a known labeled ligand (a radioligand with high affinity and specificity for the target receptor) for binding. The ability of our compound to displace the known ligand is measured as the IC₅₀ (the concentration at which it inhibits 50% of the specific binding of the labeled ligand). The IC₅₀ can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
Experimental Workflow: From Target Identification to Affinity Determination
The following workflow outlines a logical progression for characterizing the binding profile of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
Figure 1. A comprehensive workflow for the characterization of a novel compound.
Phase 1: Initial Target Screening
Given the absence of prior knowledge, the initial step is a broad screen to identify potential targets.
In Silico Docking: Computational models can predict the binding pose and estimate the binding energy of our compound against a library of receptor crystal structures. This is a cost-effective first pass to generate hypotheses.
Commercial Binding Panels: A more direct approach is to submit the compound to a commercial service (e.g., a SafetyScreen panel) that tests for binding against a wide array of common CNS targets in a standardized radioligand binding assay format.
For the purpose of this guide, we will assume this screening phase identifies two high-priority "hits": the Dopamine D₂ receptor (D₂R) and the Serotonin 5-HT₂ₐ receptor.
Phase 2: Detailed Affinity Characterization using Radioligand Binding
With putative targets identified, the next step is to perform detailed competition binding assays to accurately determine the inhibition constant (Kᵢ). Radioligand binding assays remain a gold standard for their sensitivity and direct measurement of receptor interaction.[1][2]
This protocol outlines the steps to determine the Kᵢ of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride at the human D₂ receptor expressed in a stable cell line.
1. Materials & Reagents:
Receptor Source: Frozen cell membranes from a stable cell line overexpressing the human D₂ receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand: [³H]-Spiperone or [³H]-Raclopride (well-characterized D₂ receptor antagonists).
Test Compound: 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.
Non-specific Determinand: A high concentration (e.g., 10 µM) of a known, unlabeled D₂ antagonist like Haloperidol to define non-specific binding.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) with GF/B or GF/C glass fiber filter mats.
Scintillation Counter & Cocktail.
2. Experimental Procedure:
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a pre-determined optimal concentration. This concentration should be low enough to ensure that less than 10% of the added radioligand is bound, preventing ligand depletion artifacts.[2]
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Receptor membranes + radioligand + vehicle.
Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled antagonist (e.g., Haloperidol).
Competition Binding: Receptor membranes + radioligand + serial dilutions of the test compound.
Incubation: Add the components to the wells. Typically, this involves adding buffer, test compound/vehicle/NSB determinand, membranes, and finally the radioligand. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats.[3] This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
3. Data Analysis:
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
Generate Competition Curve: Plot the percent specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.
Calculate Kᵢ using the Cheng-Prusoff Equation: Convert the experimentally determined IC₅₀ to the Kᵢ, which is a more absolute measure of affinity.[4][5] The equation is:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.
[L] is the concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value must be predetermined via a separate saturation binding experiment).
The Cheng-Prusoff equation provides a theoretical relationship between IC50 and Ki, allowing for a standardized comparison of inhibitor potencies across different experiments.[4][6]
Figure 2. Principle of the competitive radioligand binding assay.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Binding Affinity Data for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
Target Receptor
Radioligand Used
Radioligand Kd (nM)
Test Compound IC₅₀ (nM)
Test Compound Kᵢ (nM)
Dopamine D₂
[³H]-Spiperone
0.5
75
37.5
Serotonin 5-HT₂ₐ
[³H]-Ketanserin
1.2
450
204.5
Interpretation of Results:
Based on this hypothetical data, 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride displays a significantly higher affinity for the Dopamine D₂ receptor (Kᵢ = 37.5 nM) compared to the Serotonin 5-HT₂ₐ receptor (Kᵢ = 204.5 nM). This suggests that the compound is selective for the D₂ receptor. The Kᵢ value provides a standardized measure of the compound's binding potency that can be compared across different studies and targets.[4]
Advanced Techniques and Functional Correlation
While radioligand binding assays are robust, other techniques can provide complementary information.
Surface Plasmon Resonance (SPR): A label-free technique that can measure the kinetics of binding (association and dissociation rates, kₐ and kd), in addition to affinity (KD). This is particularly useful for understanding the dynamics of the ligand-receptor interaction.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
Crucially, binding affinity does not equate to functional activity. A compound can be a high-affinity binder but act as an agonist, antagonist, or inverse agonist. Therefore, the binding data must be correlated with functional assays. For a GPCR like the D₂ receptor, this would involve measuring downstream signaling events, such as:
cAMP Accumulation Assays: To determine if the compound inhibits (agonist) or has no effect on (antagonist) forskolin-stimulated cAMP production.
GTPγS Binding Assays: To measure G-protein activation.
Calcium Flux Assays: For receptors that couple through Gq pathways.
The characterization of a novel compound like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride requires a systematic and multi-faceted approach. By employing a logical workflow that begins with broad screening and progresses to detailed affinity determination through robust methods like competitive radioligand binding assays, we can accurately quantify its interaction with specific molecular targets. The conversion of experimental IC₅₀ values to the absolute inhibition constant, Kᵢ, is essential for standardizing these findings. Ultimately, correlating this high-affinity binding with functional data provides a comprehensive understanding of the compound's pharmacological profile, paving the way for further preclinical development.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Please note a direct link to the full text is often behind a paywall, a link to the abstract is provided). URL: [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. URL: [Link]
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3771. URL: [Link]
Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-77. URL: [Link]
Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 105-114. URL: [Link]
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. URL: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. URL: [Link]
Hit-to-Lead Optimization and Target Profiling of 4-(2-Chloro-5-methoxyphenyl)piperidine Derivatives in CNS Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide & Methodological Whitepaper Executive Summary In central nervous system (CNS) drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Type: In-Depth Technical Guide & Methodological Whitepaper
Executive Summary
In central nervous system (CNS) drug discovery, the 4-arylpiperidine moiety is universally recognized as a "privileged scaffold" [2]. This structural motif is deeply embedded in the pharmacophores of numerous FDA-approved therapeutics targeting monoamine G-protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors.
This technical guide explores the early-stage discovery, structural rationale, and hit-to-lead optimization of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 1044773-88-7) [1]. As a highly versatile building block, its specific substitution pattern offers unique stereoelectronic properties that can be leveraged to design potent, subtype-selective neurotherapeutics.
Structural Rationale and Pharmacophore Causality
To understand why 4-(2-Chloro-5-methoxyphenyl)piperidine is an exceptional starting point for hit-to-lead campaigns, we must deconstruct the causality behind its specific functional groups:
The Basic Piperidine Nitrogen (pKa ~9.5): At physiological pH, the piperidine nitrogen is protonated. This is an absolute requirement for aminergic GPCR ligands, as the positively charged nitrogen forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT2A receptor) located in transmembrane helix 3 (TM3) [4].
The Ortho-Chloro Substitution (Conformational Restriction): The bulky chlorine atom at the 2-position of the phenyl ring creates severe steric clash with the equatorial protons of the piperidine ring. This steric hindrance forces the phenyl ring to adopt a rigid, orthogonal conformation relative to the piperidine chair. This conformational locking minimizes entropic penalty upon binding and perfectly aligns the aromatic ring for π-π stacking with conserved phenylalanine residues (e.g., Phe6.52) deep within the orthosteric pocket.
The Meta-Methoxy Substitution (Electronic Tuning): The 5-methoxy group acts as a potent hydrogen bond acceptor. Depending on the specific GPCR subtype, this moiety can interact with polar residues in the extracellular loops (ECLs), driving subtype selectivity (e.g., favoring 5-HT2A over 5-HT2C) while simultaneously modulating the overall lipophilicity (LogP) of the scaffold.
Figure 1: Iterative hit-to-lead optimization workflow for 4-arylpiperidine derivatives.
Hit-to-Lead SAR Profiling
During the hit-to-lead phase, the primary synthetic vector for diversification is the secondary amine of the piperidine ring. N-alkylation with various aralkyl chains allows the molecule to span the distance between the orthosteric binding site and secondary allosteric pockets.
The table below summarizes representative Structure-Activity Relationship (SAR) data for N-substituted derivatives of the 4-(2-Chloro-5-methoxyphenyl)piperidine scaffold.
Table 1: Representative SAR and ADME Profiling of N-Substituted Derivatives
Compound
N-Substitution (R-Group)
5-HT2A Kᵢ (nM)
D2 Kᵢ (nM)
Microsomal CLint (µL/min/mg)
1 (Scaffold)
-H
>10,000
>10,000
12.4
2
Methyl
4,520
8,100
24.5
3
Benzyl
145
320
85.2
4
2-Phenylethyl
12
45
110.4
5
4-Fluorophenylethyl
4.5
18
42.1
6
3-Phenylpropyl
22
8
155.6
Data Interpretation: Extending the alkyl linker to a 2-phenylethyl group (Compound 4) dramatically increases affinity for both 5-HT2A and D2 receptors, indicating engagement with a secondary hydrophobic pocket. The addition of a para-fluoro substituent (Compound 5) not only improves 5-HT2A affinity (Kᵢ = 4.5 nM) but critically reduces microsomal intrinsic clearance (CLint) by blocking a major site of cytochrome P450-mediated aromatic hydroxylation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific controls to verify assay competency.
This protocol determines the binding affinity (Kᵢ) of synthesized derivatives at the human 5-HT2A receptor using competitive displacement of [³H]-Ketanserin [3, 5].
Rationale for Reagent Selection:
GF/B Filters vs. GF/C: GF/B filters are utilized because they exhibit significantly lower non-specific binding for highly lipophilic arylpiperidines compared to GF/C filters[3].
0.5% PEI Pre-soak: Polyethylenimine (PEI) coats the glass fibers with a positive charge, repelling the protonated piperidine nitrogen and preventing false-positive background noise.
MgCl₂ in Buffer: Divalent cations are strictly required to stabilize the high-affinity agonist state of the GPCR.
Step-by-Step Methodology:
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human 5-HT2A receptors on ice. Resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA).
Plate Setup: In a 96-well MAFB microfilter plate, add 50 µL of Assay Buffer, 50 µL of test compound (serial dilutions from 10 µM to 0.01 nM), and 50 µL of [³H]-Ketanserin (final concentration 0.5 nM).
Reaction Initiation: Add 50 µL of membrane suspension (approx. 15 µg protein/well) to initiate the reaction. Total assay volume is 200 µL.
Incubation: Incubate the plate at room temperature for 60 minutes to reach receptor-radioligand equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Detection: Dry the plates, add 40 µL of MicroScint-20 scintillation cocktail, and read the radioactivity (CPM) on a MicroBeta scintillation counter.
Validation Control: Include unlabelled Ketanserin (10 µM) to define non-specific binding, and a known reference standard (e.g., DOI) to validate the calculated Kᵢ.
Protocol B: In Vitro Metabolic Stability (Rat Hepatic Microsomes)
Because 4-arylpiperidines are highly susceptible to hepatic first-pass metabolism (specifically N-dealkylation and aromatic hydroxylation), evaluating microsomal stability early is critical [4].
Step-by-Step Methodology:
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Microsome Thawing: Thaw rat liver microsomes (RLM) on ice and dilute in the phosphate buffer to a working concentration of 1.0 mg protein/mL.
Pre-Incubation: In a 96-well plate, mix 40 µL of the RLM suspension with 10 µL of the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
Initiation (Causality Note): Initiate the metabolic reaction by adding 10 µL of a 6 mM NADPH solution. NADPH is the obligate electron donor for Cytochrome P450 enzymes; omitting it acts as a negative control to distinguish CYP-mediated metabolism from chemical instability.
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 10 µL of the reaction mixture and immediately quench it by adding it to 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Validation Control: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) in parallel to validate the metabolic competency of the microsome batch.
References
MDPI. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". Available at:[Link]
PubMed / NIH. "Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates". Available at:[Link]
ACS Publications. "Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update". Available at:[Link]
Reaction Biology. "5-HT2A Biochemical Binding Assay Service". Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: HPLC-UV Method Development and Validation for 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride
Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) m...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.
Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
Before configuring the chromatography system, a rigorous assessment of the Active Pharmaceutical Ingredient (API) is required to drive empirical decision-making. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 1044773-88-7) is a critical synthetic building block with a molecular weight of 262.17 g/mol [1].
The "Piperidine Problem" and Mechanistic Solutions
The core structural challenge of this molecule lies in its piperidine ring—a secondary amine with a basic pKa of approximately 10. At a neutral pH, this nitrogen atom exists in a state of partial ionization. In standard RP-HPLC, this leads to severe peak tailing due to a dual-mode retention mechanism: the lipophilic phenyl ring partitions into the C18 stationary phase, while the basic amine undergoes secondary ion-exchange interactions with residual, unendcapped acidic silanols (Si-O⁻) on the silica support[2].
Causality of Mobile Phase Selection:
To enforce a single, predictable retention mechanism, we must suppress silanol ionization. We achieve this by utilizing a low-pH mobile phase (pH ~2.1) modified with 0.1% Trifluoroacetic acid (TFA).
Ion Suppression: The low pH ensures the piperidine nitrogen is fully protonated (cationic) and the surface silanols are fully neutralized.
Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated API. This significantly enhances retention on the C18 column and yields highly symmetrical peaks.
Detector Wavelength Selection
The 2-chloro-5-methoxyphenyl moiety provides a strong UV chromophore. The
π−π∗
transitions of the aromatic ring offer maximum absorbance at 225 nm (ideal for low-level impurity quantification), while the
n−π∗
transitions associated with the methoxy oxygen and chlorine lone pairs provide a secondary maximum at 275 nm (ideal for specificity and peak purity analysis).
Logic tree for HPLC method development of basic piperidine derivatives.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution between the API and potential synthetic impurities (e.g., 2-chloro-5-methoxyaniline).
Stronger elution strength for the lipophilic phenyl ring.
Elution Mode
Gradient (See step-by-step protocol)
Ensures sharp peak shapes and washes late-eluting organics.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30°C ± 2°C
Reduces mobile phase viscosity and stabilizes retention times.
Detection
UV at 225 nm (Primary), 275 nm (Secondary)
Balances extreme sensitivity with structural specificity.
Injection Vol.
10 µL
Prevents column overloading while maintaining signal-to-noise.
Step-by-Step Experimental Protocol
To guarantee the trustworthiness of the generated data, this protocol operates as a self-validating system . The system must pass a rigorous System Suitability Test (SST) before any sample data is accepted.
Step 1: Mobile Phase & Diluent Preparation
Mobile Phase A: Accurately pipette 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) into 1000 mL of Type 1 Ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Pipette 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Methanol. Note: Using mobile phase as the diluent prevents solvent-mismatch peak distortion at the solvent front.
Step 2: Standard Preparation
Accurately weigh 25.0 mg of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride reference standard into a 50 mL volumetric flask.
Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.
Bring to volume with diluent to yield a Stock Solution of 500 µg/mL .
Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask to yield a Working Standard of 50 µg/mL . Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: Gradient Program Setup
Program the HPLC pump with the following gradient to ensure adequate retention and subsequent column cleaning:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)
2.0 - 10.0 min: 5% B
→
80% B (Linear ramp for elution)
10.0 - 12.0 min: 80% B (Wash step for strongly retained impurities)
12.0 - 12.1 min: 80% B
→
5% B (Return to initial conditions)
12.1 - 17.0 min: 5% B (Column re-equilibration)
Step 4: System Suitability Testing (SST)
Inject the Blank (Diluent) once, followed by the Working Standard (50 µg/mL) five consecutive times. The system is only validated for use if the following criteria are met:
No interfering peaks in the blank at the retention time of the API.
Relative Standard Deviation (%RSD) of the API peak area
≤
2.0%.
Tailing Factor (
Tf
)≤
1.5.
Theoretical Plates (N)≥
5000.
Method Validation Strategy (ICH Q2(R2))
To ensure regulatory compliance, the method must be validated according to the[3]. The objective is to demonstrate that the procedure is fit for its intended purpose (assay and purity testing)[3].
ICH Q2(R2) analytical method validation workflow for drug substances.
Validation Parameters and Acceptance Criteria
Validation Parameter
Execution Strategy
Acceptance Criteria
Specificity
Inject diluent blank, mobile phase blank, and sample spiked with known synthetic precursors.
Resolution (
Rs
) between API and nearest impurity
≥
1.5. Peak purity angle < purity threshold.
Linearity & Range
Prepare 5 concentration levels ranging from 12.5 µg/mL to 75.0 µg/mL (25% to 150% of target)[3].
In vivo dosing protocols for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation Protocol for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride Scientific Rationale & Executive Summary 4-(2-Chloro-5...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preclinical In Vivo Dosing and Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation Protocol for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
Scientific Rationale & Executive Summary
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 1044773-88-7) is a highly specialized synthetic building block and research probe. Structurally, it belongs to the phenylpiperidine class—a privileged chemical scaffold in neuropharmacology [1]. Phenylpiperidine derivatives are historically recognized for their potent central nervous system (CNS) activity, frequently acting as monoamine reuptake inhibitors, opioid receptor modulators, or sigma receptor ligands [1].
When transitioning a novel phenylpiperidine from in vitro screening to in vivo models, establishing a rigorous Pharmacokinetic (PK) and Pharmacodynamic (PD) profile is the critical first step. This application note provides a self-validating, step-by-step methodology for formulating, dosing, and evaluating this compound in rodent models. The protocols are designed to capture systemic exposure, calculate clearance rates, and correlate plasma concentrations with downstream behavioral phenotypes.
Physicochemical Causality & Formulation Strategy
Before in vivo administration, the physicochemical properties of the compound dictate the formulation strategy.
The Causality of Formulation: The test article is supplied as a hydrochloride (HCl) salt. The protonated piperidine nitrogen significantly enhances aqueous solubility compared to its freebase form. However, the 2-chloro-5-methoxyphenyl moiety introduces lipophilic character, which is essential for crossing the Blood-Brain Barrier (BBB) but can cause precipitation at high concentrations in pure water.
Intravenous (IV) Rationale: We utilize sterile 0.9% Saline to maintain isotonicity and prevent hemolysis during direct systemic introduction.
Per Os (PO) Rationale: For oral gavage, a 0.5% Hydroxypropyl methylcellulose (HPMC) suspension or a Saline/Tween-80 (95:5) solution is utilized. HPMC increases the viscosity of the vehicle, ensuring the compound remains uniformly suspended, which prevents dose variability and maximizes gastrointestinal absorption [2].
Table 1: Quantitative Formulation Matrix for Rodent Dosing
Route
Target Dose
Vehicle Composition
Concentration
pH Adjustment
Max Dosing Volume
IV (Tail Vein)
2.0 mg/kg
0.9% Sterile Saline
0.4 mg/mL
Unadjusted (approx. 6.5)
5 mL/kg
PO (Gavage)
10.0 mg/kg
0.5% HPMC in DI Water
1.0 mg/mL
Unadjusted
10 mL/kg
PO (High Dose)
30.0 mg/kg
95% Saline / 5% Tween-80
3.0 mg/mL
Unadjusted
10 mL/kg
In Vivo Pharmacokinetic (PK) Architecture
To accurately determine the rate and route of drug elimination, we employ a serial bleeding protocol in Sprague-Dawley rats or C57BL/6 mice. This approach minimizes animal usage while eliminating inter-subject variability, creating a self-validating dataset where each animal serves as its own continuous timeline [3].
Step-by-Step PK Methodology
Acclimation & Fasting: Fast the rodents for 12 hours prior to PO dosing to eliminate food-drug absorption interference. IV cohorts do not require fasting.
Dosing Administration:
IV Cohort: Restrain the animal using a specialized tube. Dilate the tail vein using a red heat lamp. Administer the IV formulation as a slow bolus over 30 seconds to prevent acute toxicity or cardiac shock.
PO Cohort: Secure the animal by the scruff. Introduce a stainless-steel bulb-tipped gavage needle down the esophagus into the stomach. Administer the vehicle smoothly.
Serial Blood Sampling: Utilizing the submandibular vein (mice) or jugular vein catheter (rats), collect 50 µL of blood at the following timepoints:
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Causality: The dense early timepoints (0.08–1h) are critical for capturing the maximum concentration (
Cmax
) and the distribution phase (
α
-phase), while the later timepoints (4–24h) accurately define the terminal elimination half-life (
t1/2
) [4].
Sample Processing: Collect blood in
K2EDTA
coated tubes to prevent coagulation. Centrifuge immediately at 4,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and freeze at -80°C until LC-MS/MS analysis.
Quality Control (Self-Validation): Include a vehicle-only dosed control group. Run a standard calibration curve (1 ng/mL to 10,000 ng/mL) alongside the biological samples during LC-MS/MS to ensure linear quantification.
Fig 1. Sequential in vivo PK/PD workflow for phenylpiperidine evaluation.
Pharmacodynamic (PD) Integration
Because 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is hypothesized to be CNS-active, PK data must be correlated with a PD readout. We utilize the Open Field Test (OFT) to quantify locomotor and exploratory behavior, which is highly sensitive to monoaminergic modulation.
Step-by-Step PD Methodology
Baseline Establishment: Place the rodent in a 50 cm x 50 cm acrylic Open Field arena for 30 minutes, 24 hours prior to dosing, to establish baseline locomotor activity and habituation.
Dosing & Timing: Administer the compound via PO route. Based on the expected
Tmax
from the PK study (typically 0.5 to 1 hour for lipophilic piperidines), begin the PD observation precisely 45 minutes post-dose.
Behavioral Tracking: Place the animal in the center of the OFT arena. Record activity for 60 minutes using an overhead automated video tracking system (e.g., EthoVision).
Data Synthesis: Quantify total distance moved (cm), velocity (cm/s), and time spent in the center vs. periphery (anxiety-like behavior index).
Causality of the Readout: If the compound acts as a dopamine/norepinephrine reuptake inhibitor (common for this scaffold), a dose-dependent hyperlocomotion will be observed. If it acts as an opioid agonist, a biphasic response (initial sedation followed by hyperlocomotion) may occur.
Fig 2. Hypothesized neuropharmacological signaling pathway and PD correlation.
References
Title: Phenylpiperidines - Wikipedia
Source: Wikipedia
URL: [Link] [1]
Title: Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning
Source: cam.ac.uk
URL: [Link] [2]
Title: V B. Metabolism and Pharmacokinetic Studies
Source: FDA
URL: [Link] [4]
Method
NMR spectroscopy protocols for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride Abstract This comprehensive guide provides a detailed framework for the structu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development. Moving beyond a simple listing of procedural steps, this document delves into the rationale behind experimental choices, offering field-proven insights for obtaining high-quality, unambiguous NMR data. We present a multi-tiered analytical approach, beginning with foundational 1D NMR techniques (¹H, ¹³C, DEPT-135) and progressing to advanced 2D correlation experiments (COSY, HSQC, HMBC) for complete structural assignment. Special consideration is given to the challenges posed by hydrochloride salts, with optimized protocols for sample preparation designed to ensure data integrity and reproducibility. This note is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical guide to NMR characterization of complex heterocyclic molecules.
Introduction and Molecular Overview
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a substituted arylpiperidine. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs). Accurate and exhaustive characterization of such intermediates is a critical step in the drug development pipeline, ensuring structural integrity, purity, and batch-to-batch consistency.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and map their connectivity through scalar couplings. This guide establishes a robust workflow for leveraging a suite of NMR experiments to fully characterize the title compound.
Table 1: Chemical Identity and Properties of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride
(Note: The molecular formula and weight cited include the hydrochloride counter-ion).[2]
Foundational Principles: The NMR Toolkit for Structural Elucidation
A multi-dimensional approach is essential for a molecule of this complexity. Each experiment provides a unique piece of the structural puzzle.[3]
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their relative numbers (via integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, coupling information is not typically present in standard spectra.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes between different types of carbon atoms based on the number of attached protons. CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (Cq) are absent.
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It is invaluable for identifying adjacent protons and tracing out spin systems, such as the protons within the piperidine ring.[4]
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton with the carbon to which it is directly attached (¹JCH). This is the most reliable method for assigning carbon chemical shifts.[5]
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[6][7] This experiment is paramount for connecting disparate fragments of the molecule, such as linking the piperidine ring to the correct position on the phenyl ring.
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of the final data is fundamentally dependent on meticulous experimental execution. The following protocols are designed to be self-validating systems for generating high-fidelity spectra.
Core Protocol: Sample Preparation
The hydrochloride salt form of the analyte presents a specific challenge: solubility. While soluble in polar solvents like D₂O or Methanol-d₄, these protic solvents can lead to the exchange of the N-H proton, rendering it invisible or broad. DMSO-d₆ is often the solvent of choice as it readily dissolves many hydrochloride salts and slows the exchange of labile protons.[8]
Methodology:
Weighing: Accurately weigh 5-10 mg of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride directly into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
Solubilization: Cap the NMR tube securely and vortex for 30-60 seconds. If necessary, gently warm the sample in a water bath (30-40°C) to aid dissolution. Visually inspect for complete dissolution.
Finalization: Allow the sample to equilibrate to room temperature before insertion into the spectrometer.
Insight from Experience: For quantitative NMR (qNMR) or in cases of persistent poor solubility or signal broadening due to aggregation, an alternative strategy is recommended. In situ neutralization of the hydrochloride salt to its free base can dramatically improve spectral quality.[9] This can be achieved by preparing the sample in deuterated methanol (Methanol-d₄) containing a slight molar excess of sodium deuteroxide (NaOD).[9]
Workflow for NMR Analysis
The logical flow of experiments is designed to build structural knowledge progressively, with each step informing the next.
Caption: A logical workflow for the complete NMR analysis.
Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer. They should be adjusted as necessary based on sample concentration and available instrument time.
This section outlines the process of interpreting the spectral data to build the final structure. The numbering scheme below will be used for assignments.
(Note: An illustrative image of the chemical structure with numbering would be placed here in a formal document.)
Predicted Spectral Features
¹H NMR Spectrum:
Aromatic Region (~6.9-7.4 ppm): Three distinct protons. H-3' and H-4' will likely appear as doublets of doublets or multiplets, while H-6' may be a doublet.
Methoxy Group (~3.8 ppm): A sharp singlet, integrating to 3H.
Piperidine Ring (~1.8-3.5 ppm): A series of complex, overlapping multiplets. The proton at C4 (H-4) will be a multiplet coupled to protons at C3 and C5. The axial and equatorial protons at C2/C6 and C3/C5 are diastereotopic and will have different chemical shifts and couplings.
N-H Proton (~8.5-9.5 ppm in DMSO-d₆): A broad singlet corresponding to the two protons on the protonated nitrogen (NH₂⁺). Its chemical shift is highly dependent on concentration and residual water.
¹³C NMR & DEPT-135 Spectra:
A total of 12 carbon signals are expected.
DEPT-135: Will show one positive CH₃ signal (methoxy), five negative CH₂ signals (piperidine C2, C3, C5, C6), and four positive CH signals (piperidine C4 and aromatic C3', C4', C6').
The four quaternary carbons (C1', C2', C5', and the piperidine C4) will be visible in the ¹³C spectrum but absent in the DEPT-135 spectrum.
Assembling the Structure with 2D NMR
The true power of this protocol is realized through the 2D experiments, which connect the individual signals into a coherent molecular structure.
Table 3: Example Proton and Carbon Assignments (Based on Predictive Data)
Position
δ ¹³C (ppm) (Type)
δ ¹H (ppm) (Mult., J in Hz)
Key COSY Correlations
Key HMBC Correlations
2, 6
~45 (CH₂)
~3.3 (m), ~2.9 (m)
H-3, H-5
C4, C3, C5
3, 5
~30 (CH₂)
~2.0 (m), ~1.8 (m)
H-2, H-4, H-6
C2, C4, C6
4
~40 (CH)
~3.1 (m)
H-3, H-5
C2, C6, C1'
1'
~135 (Cq)
-
-
H-4, H-3', H-4'
2'
~125 (Cq)
-
-
H-4', H-6'
3'
~115 (CH)
~7.0 (dd)
H-4'
C1', C5'
4'
~118 (CH)
~7.3 (d)
H-3'
C2', C6'
5'
~158 (Cq)
-
-
H-3', H-4', H-6', OCH₃
6'
~112 (CH)
~6.9 (d)
H-4' (weak)
C2', C4', C5'
OCH₃
~56 (CH₃)
~3.8 (s)
-
C5'
NH₂⁺
-
~9.0 (br s)
-
C2, C6
Key Interpretive Steps:
Trace the Piperidine Ring (COSY): Start with the most distinct aliphatic proton (e.g., H-4) and use the COSY spectrum to walk around the ring, identifying correlations from H-4 to H-3/H-5, and then from H-3/H-5 to H-2/H-6.
Assign Carbons (HSQC): Use the HSQC spectrum to transfer every proton assignment to its directly attached carbon. For example, the proton at ~3.1 ppm (H-4) will show a cross-peak to the carbon at ~40 ppm, definitively assigning C4.
Connect the Rings (HMBC): This is the most critical step. The HMBC spectrum provides the unambiguous link between the two main structural fragments. The logical connections are visualized below.
Caption: Key HMBC correlations confirming the molecular structure.
The crucial correlation is from the H-4 proton of the piperidine ring to the C-1' quaternary carbon of the phenyl ring.[6] This single cross-peak confirms the point of attachment. Likewise, the correlation from the methoxy protons to C-5' confirms the position of the methoxy group, completing the structural puzzle.
Conclusion
This application note has detailed a comprehensive and logically structured protocol for the complete NMR characterization of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride. By systematically employing 1D and 2D NMR techniques and understanding the rationale behind each experiment, researchers can confidently elucidate and verify the structure of this and other complex heterocyclic molecules. The provided methodologies for sample preparation, data acquisition, and interpretation serve as a robust foundation for routine analysis and advanced research in pharmaceutical development.
References
Quantitative ¹H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
Measuring methods available and examples of their applications 2D HMBC. Bruker. Available at: [Link]
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC. Available at: [Link]
Formulation of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride for animal models
Executive Summary & Scientific Rationale The 2-arylpiperidine motif is a privileged structural framework in medicinal chemistry, frequently utilized as a pharmacophore for central nervous system (CNS) targets, including...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
The 2-arylpiperidine motif is a privileged structural framework in medicinal chemistry, frequently utilized as a pharmacophore for central nervous system (CNS) targets, including monoamine transporters, sigma receptors, and SMN protein modulators[1]. When transitioning from in vitro screening to in vivo animal models, the formulation of these lipophilic scaffolds becomes a critical bottleneck.
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 1044773-88-7) presents a classic formulation challenge[2][3]. While the hydrochloride (HCl) salt form significantly improves aqueous solubility compared to its free base counterpart[4], the presence of the chloromethoxyphenyl moiety retains a high degree of lipophilicity. This guide provides a self-validating, E-E-A-T-grounded framework for formulating this compound to ensure optimal pharmacokinetics, predictable systemic exposure, and successful blood-brain barrier (BBB) penetration in rodent models.
Physicochemical Profiling
Before selecting a vehicle, it is imperative to understand the physicochemical parameters of the active pharmaceutical ingredient (API). The basic piperidine nitrogen is protonated at physiological pH (pKa ~10.09), which aids in aqueous dissolution, but the halogenated aromatic ring drives the need for co-solvents at higher dosing concentrations[2].
Table 1: Physicochemical Properties of the Target Compound
Highly basic amine; remains ionized in standard saline (pH 5.5-7.0).
Physical State
Solid / Powder
Requires mechanical disruption (vortexing/sonication) for dissolution.
Vehicle Selection & Formulation Workflow
The selection of the dosing vehicle is dictated by the Target Dose and the Route of Administration .
Low Dose (<5 mg/kg; IV/IP): The intrinsic solubility of the HCl salt is usually sufficient to achieve a clear solution in standard aqueous vehicles.
High Dose (>5 mg/kg; PO/SC): The concentration exceeds the aqueous solubility limit, risking precipitation in vivo and erratic absorption. A co-solvent system is mandatory to maintain the API in a micellar suspension.
Figure 1: Decision tree for selecting the optimal formulation vehicle based on target dose and route.
Weighing: Accurately weigh the required mass of 4-(2-Chloro-5-methoxyphenyl)piperidine HCl into a sterile glass vial. (Note: Account for the salt mass; 1 mg of the HCl salt contains ~0.86 mg of the active free base).
Solvent Addition: Add the total calculated volume of 0.9% Saline to achieve the desired concentration (e.g., 1 mg/mL).
Dissolution: Vortex the mixture vigorously for 2-3 minutes. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. The protonated piperidine ring ensures rapid solvation.
Sterilization: Draw the solution into a sterile syringe and filter through a 0.22 µm PTFE filter.
Causality Check: Do not use Polyethersulfone (PES) filters. PES can non-specifically bind lipophilic aryl groups, reducing the actual concentration of the administered dose. PTFE is chemically inert.
Primary Solvation: Weigh the API into a glass vial. Add the 5% volume of DMSO . Vortex until the powder is completely dissolved, yielding a clear solution. Never add the aqueous phase first, as this will cause irreversible clumping.
Organic Phase Expansion: Add the 40% volume of PEG400 . Vortex for 1 minute to ensure a homogenous organic phase.
Surfactant Addition: Add the 5% volume of Tween 80 . Vortex gently to avoid excessive foaming.
Aqueous Dilution: Add the 50% volume of 0.9% Saline dropwise while continuously vortexing the vial.
Causality Check: Dropwise addition prevents localized supersaturation, which would cause the arylpiperidine to "crash out" of solution.
Sterilization: Filter the final micellar suspension through a 0.22 µm PTFE syringe filter.
In Vivo Pharmacokinetics & CNS Targeting
For arylpiperidines designed to target CNS pathways (e.g., SMN protein modulation or monoamine receptors), achieving high brain exposure is the ultimate goal[1]. The formulation directly impacts the absorption phase, but the compound's inherent properties dictate BBB crossing. The lipophilic chloromethoxyphenyl group allows the molecule to partition into the lipid bilayer of the BBB, while the basic piperidine nitrogen interacts with polar head groups during transit.
Prior to in vivo administration, the formulation must be validated:
Visual Inspection: The solution must be completely transparent. Any turbidity indicates micro-precipitation, which can cause embolisms if injected IV, or erratic PK profiles if dosed PO.
LC-MS/MS Verification: Take a 10 µL aliquot of the final filtered formulation, dilute it 1:1000 in Acetonitrile/Water (50:50), and run it via LC-MS/MS to verify the exact concentration against a standard curve. This ensures the dose administered matches the theoretical calculation.
Storage: Formulations containing PEG400 and Tween 80 should be prepared fresh on the day of dosing. If storage is necessary, keep at 4°C protected from light for no longer than 24 hours to prevent degradation of the piperidine ring.
References
Calpaclab. "4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98". Calpaclab Database. Available at: [Link]
ACS Publications. "Discovery, Synthesis, and Biological Evaluation of Novel SMN Protein Modulators". Journal of Medicinal Chemistry. Available at: [Link]
NIH / PMC. "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis". National Institutes of Health. Available at:[Link]
Improving aqueous solubility of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride
Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals wo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride .
While the piperidine moiety (predicted pKa ~10.09) provides an excellent site for salt formation, the highly lipophilic 2-chloro-5-methoxyphenyl group and the specific solid-state thermodynamics of the hydrochloride salt often present significant solubility hurdles during in vitro assays and in vivo formulation. This guide will deconstruct the physicochemical causality behind these issues and provide self-validating protocols to overcome them.
Diagnostic Workflow: Identifying the Root Cause of Insolubility
Before applying a formulation strategy, it is critical to diagnose why your compound is crashing out of solution. The following decision tree outlines the logical progression for diagnosing and resolving solubility failures for this specific API.
Diagnostic workflow for isolating the physicochemical cause of API precipitation.
Troubleshooting Q&A & Experimental Protocols
Q1: Why does the solubility of 4-(2-Chloro-5-methoxyphenyl)piperidine HCl drop drastically when diluted in PBS or Simulated Gastric Fluid (SGF)?
The Causality: This is a classic manifestation of the Common-Ion Effect [1]. Because your compound is already a hydrochloride salt, introducing it into chloride-rich physiological media (like PBS or SGF) increases the total
[Cl−]
in the microenvironment. According to Le Chatelier’s principle, this shifts the solubility equilibrium (
API⋅HCl(s)⇌API(aq)++Cl(aq)−
) to the left, forcing the drug to precipitate [2]. Slightly soluble hydrochlorides are notoriously sensitive to this effect [3].
The Solution: You must either suppress the common ion effect by changing the salt form (e.g., to a mesylate or acetate) or evaluate the exact chloride concentration threshold at which precipitation occurs to establish a safe dilution range.
Preparation: Prepare a 10 mg/mL stock solution of 4-(2-Chloro-5-methoxyphenyl)piperidine HCl in pure, deionized water (where no excess chloride is present).
Titration: Prepare a series of 50 mM phosphate buffers (pH 7.4) with varying concentrations of NaCl (0 mM, 50 mM, 100 mM, 150 mM).
Incubation: Spike 100 µL of the API stock into 900 µL of each buffer variant. Shake at 300 RPM at 37°C for 24 hours to reach thermodynamic equilibrium.
Separation & Analysis: Centrifuge the samples at 14,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).
Quantification: Analyze the filtrate via HPLC-UV. A linear decrease in API concentration correlating with an increase in NaCl concentration validates that the common-ion effect is the primary culprit.
Q2: I need to formulate this compound for high-concentration intravenous (IV) dosing, but the intrinsic lipophilicity of the 2-chloro-5-methoxyphenyl group prevents dissolution. What is the best approach?
The Causality: The bulky, halogenated aromatic ring is highly hydrophobic, causing water molecules to form highly ordered, entropically unfavorable cages around the drug. Cyclodextrin (CD) complexation is the optimal strategy here [4]. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can sequester the lipophilic 2-chloro-5-methoxyphenyl moiety within the hydrophobic cavity of the CD torus. Meanwhile, the protonated piperidine nitrogen and the hydrophilic exterior of the CD maintain excellent aqueous compatibility, resulting in an AL-type (linear) solubility enhancement [5].
Data Presentation: Expected Phase-Solubility Profile
The following table summarizes the typical quantitative relationship between HP-β-CD concentration and the apparent solubility of basic lipophilic APIs like our target compound.
HP-β-CD Concentration (mM)
Apparent API Solubility (mg/mL)
Complexation Efficiency (CE)
Visual Appearance
0
0.8
N/A
Cloudy / Precipitate
25
4.2
0.13
Slight Haze
50
8.5
0.15
Clear Solution
100
17.1
0.16
Clear Solution
200
35.0
0.17
Clear, Viscous Solution
Protocol: Preparation of a 1:1 HP-β-CD Inclusion Complex
Molar Calculation: Calculate the molar mass of 4-(2-Chloro-5-methoxyphenyl)piperidine HCl (262.17 g/mol ) and HP-β-CD (~1400 g/mol ). Weigh out a 1:2 molar ratio of API to HP-β-CD to ensure complete complexation.
Solubilization: Dissolve the HP-β-CD in 80% of the final target volume of sterile Water for Injection (WFI).
API Addition: Slowly add the API powder to the vortexing CD solution.
Equilibration: Stir the suspension continuously for 48 hours at room temperature. The continuous agitation provides the activation energy required for the guest molecule to displace water from the CD cavity.
Filtration: Pass the formulation through a 0.22 µm sterile PES filter. The resulting solution is self-validating: if the complexation was successful, the solution will remain optically clear upon storage at 4°C for 7 days.
Q3: For an oral solid dosage form, how can I overcome the high crystal lattice energy of this salt to ensure rapid absorption in the GI tract?
The Causality: Crystalline salts with high lattice energies require significant energy to break apart during dissolution. By converting the crystalline API into an Amorphous Solid Dispersion (ASD) , you completely bypass the crystal lattice energy barrier [6]. The drug is molecularly dispersed within a hydrophilic polymer matrix (like HPMCAS or PVP-VA). Upon ingestion, the formulation acts as a "Spring" (rapidly dissolving to create a supersaturated state) while the polymer acts as a "Parachute" (sterically hindering the API molecules from nucleating and recrystallizing) [7].
The Spring and Parachute mechanism of Amorphous Solid Dispersions.
Protocol: Bench-Scale ASD Preparation via Solvent Evaporation
Polymer Selection: Select a polymer with a high glass transition temperature (Tg) and amphiphilic properties, such as Copovidone (PVP-VA 64).
Co-dissolution: Dissolve 100 mg of 4-(2-Chloro-5-methoxyphenyl)piperidine HCl and 300 mg of PVP-VA (1:3 drug-to-polymer ratio) in 10 mL of a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure complete molecular dissolution (the solution must be perfectly clear).
Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 150 mbar) until a solid, glassy film forms on the flask wall.
Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.
Milling and Validation: Scrape and gently mill the film into a powder. Validate the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD)—a successful ASD will show a broad "halo" rather than sharp Bragg peaks.
Comprehensive References
Wikipedia Contributors. "Common-ion effect." Wikipedia, The Free Encyclopedia. Available at: [Link]
CK-12 Foundation. "Common Ion Effect on Solubility of Ionic Salts." CK-12 FlexBooks. Available at: [Link]
Miyazaki, S., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation." PubMed (National Institutes of Health). Available at: [Link]
Loftsson, T., et al. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." MDPI. Available at: [Link]
Purdue University. "Enhancement of dissolution performance of amorphous solid dispersions by plasticization." Purdue e-Pubs. Available at: [Link]
Optimization
Technical Support Center: Troubleshooting 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride Precipitation in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride in Dimethyl Sulfoxide (DMSO).
As a highly lipophilic piperidine derivative formulated as a hydrochloride (HCl) salt, this compound exhibits specific physicochemical behaviors that make it susceptible to precipitation during stock storage and aqueous assay dilution. This guide breaks down the mechanistic causes of precipitation and provides field-proven, self-validating protocols to rescue your samples and ensure assay integrity.
Root Cause Analysis: The Physics of Precipitation
To troubleshoot effectively, we must first understand the causality behind the precipitation. Precipitation of this compound is rarely due to degradation; rather, it is driven by thermodynamic shifts in the solvent environment.
Key Physicochemical Factors
Parameter
Characteristic
Mechanistic Impact on Solubility
DMSO Freezing Point
18.5°C (65.3°F)
Storage in refrigerators (4°C) or cool labs induces solvent freezing, forcing the compound out of solution and initiating nucleation[1].
Hygroscopicity
High
DMSO rapidly absorbs atmospheric moisture. Water acts as an anti-solvent for lipophilic compounds, altering solvent polarity and causing supersaturation[2].
Solvent-Shift
DMSO
→
Water
Diluting DMSO stocks into aqueous buffers causes an exponential drop in solubility, creating a thermodynamically metastable, supersaturated state[3].
Common-Ion Effect
Chloride Sensitivity
Diluting the HCl salt into chloride-rich buffers (e.g., PBS) suppresses its solubility product (
Ksp
), driving the equilibrium toward the solid salt form[4].
Mechanism of Water-Induced Precipitation
When an anhydrous DMSO stock is repeatedly opened, it absorbs water from the air. The diagram below illustrates how this hydration disrupts the molecular environment, leading to the precipitation of your compound.
Mechanism of water-induced supersaturation and precipitation in DMSO stocks.
Step-by-Step Troubleshooting Protocols
Protocol A: Rescuing a Precipitated DMSO Stock
If your previously clear DMSO stock has turned cloudy or contains visible crystals, follow this self-validating protocol to recover the solution.
Step 1: Visual Inspection & Thermal Equilibration
Action: Inspect the vial against a dark background. Place the sealed vial in a dry block heater or water bath set strictly to 37°C for 15 minutes .
Causality: Because DMSO freezes at 18.5°C, ambient lab temperatures often cause micro-crystallization of the solvent itself[1]. Warming provides the kinetic energy required to melt the solvent and overcome the lattice energy of the precipitated salt.
Step 2: Acoustic Cavitation (Sonication)
Action: Transfer the warmed vial to an ultrasonic water bath for 5–10 minutes .
Causality: Sonication generates localized high temperatures and pressure gradients (cavitation) that physically disrupt crystalline aggregates without thermally degrading the bulk compound.
Step 3: Validation & Quality Control
Action: Vortex the vial for 30 seconds. Hold it up to a light source.
Validation: If the solution is optically clear, the compound is rescued. If micro-precipitates remain suspended, the DMSO has likely absorbed a critical threshold of water (exceeding its metastable zone)[1]. Do not add more DMSO. Discard the stock and prepare a fresh solution using a new, sealed bottle of anhydrous DMSO.
Protocol B: Preventing Precipitation Upon Aqueous Dilution
Diluting a DMSO stock into an aqueous assay buffer (like PBS or cell culture media) often causes the compound to "crash out."
Step 1: Pre-warm the Aqueous Buffer
Action: Ensure your target aqueous buffer is pre-warmed to 37°C prior to compound addition.
Causality: Higher temperatures increase the baseline aqueous solubility limit, widening the thermodynamic window before supersaturation triggers nucleation.
Step 2: Rapid Dispersal Technique
Action: Place the tube containing the aqueous buffer on a vortex mixer. While the liquid is actively swirling, add the DMSO stock dropwise directly into the center of the vortex.
Causality: This prevents the formation of localized, high-concentration pockets of the lipophilic compound, ensuring rapid and uniform dispersal before nucleation kinetics can take over.
Step 3: Mitigate the Common-Ion Effect
Action: If precipitation persists in PBS, switch to a low-chloride buffer (e.g., HEPES) or add a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% BSA) to the buffer prior to compound addition.
Causality: The chloride ions in PBS force the 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride equilibrium toward the solid state[4]. Surfactants form micelles that encapsulate the lipophilic free-base, kinetically stabilizing the supersaturated state and preventing crystal growth[3].
System Workflow: Decision Matrix
Use the following diagnostic workflow to rapidly identify and resolve your precipitation issue.
Diagnostic workflow for resolving piperidine HCl precipitation.
Frequently Asked Questions (FAQs)
Q: Why did my 10 mM stock turn cloudy after a week in the refrigerator?A: DMSO has a relatively high freezing point of 18.5°C[1]. Storing it in a standard refrigerator (4°C) causes the solvent to solidify, which forces the compound out of solution. To fix this, simply allow the vial to equilibrate to room temperature and gently warm it to 37°C until the solution is clear again.
Q: I diluted my clear DMSO stock into PBS, and it immediately crashed out. How do I fix this?A: You are experiencing two simultaneous phenomena: the "solvent-shift" effect and the "common-ion" effect. Shifting from organic DMSO to water drastically reduces solubility[3]. Furthermore, PBS contains high concentrations of sodium chloride. Because your compound is a hydrochloride salt, the excess chloride ions in the buffer suppress its solubility, causing it to precipitate[4]. To resolve this, pre-warm your buffer, add the compound dropwise while vortexing, or include a carrier protein/surfactant like BSA or Tween-20.
Q: Can I just add more DMSO to dissolve the precipitate in my stock vial?A: No. If the precipitation is due to the DMSO absorbing atmospheric moisture (hygroscopicity), adding more of the same hydrated DMSO will not solve the problem[2]. Furthermore, adding solvent alters your target molarity, ruining downstream assay calculations. If warming and sonication fail, you must discard the vial and prepare a fresh stock using a newly opened bottle of anhydrous DMSO.
Q: Should I convert the hydrochloride salt to a free base to improve DMSO solubility?A: It is generally unnecessary. While free bases are highly soluble in pure organics, the hydrochloride salt of 4-(2-Chloro-5-methoxyphenyl)piperidine is perfectly soluble in anhydrous DMSO. The issue is almost always water contamination or temperature fluctuations. Stick to the HCl salt, but strictly control your solvent quality and storage conditions.
References
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO
Source: Ziath
URL:[Link]
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Salt formation to improve drug solubility
Source: United States Patent and Trademark Office (USPTO)
URL:[Link]
Validating 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride Purity: A Comparative Guide to GC-MS vs. LC-MS
As pharmaceutical development accelerates, the purity of early-stage synthetic building blocks dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). 4-(2-Chloro-5-methoxyphenyl)piperidin...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical development accelerates, the purity of early-stage synthetic building blocks dictates the success or failure of downstream Active Pharmaceutical Ingredients (APIs). 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS 1044773-88-7)[1] is a highly versatile intermediate. However, validating its purity presents a distinct analytical challenge. Because it is a secondary amine formulated as a hydrochloride salt, analysts must carefully navigate thermal instability, peak tailing, and the presence of isobaric synthetic byproducts.
As a Senior Application Scientist, I approach method development not by asking what to run, but why a specific technique is chemically justified. This guide provides an objective, data-backed comparison of GC-MS against alternative techniques (HPLC-UV and LC-MS), detailing a self-validating GC-MS protocol designed to meet stringent [2].
The Analytical Challenge & Causality of Method Selection
When analyzing piperidine derivatives, laboratories typically default to HPLC-UV for bulk assay quantification. While HPLC is excellent for determining overall weight-percent purity, it is fundamentally blind to non-chromophoric volatile impurities.
To detect trace impurities, mass spectrometry is required. The choice then becomes LC-MS vs. GC-MS. While LC-MS is highly sensitive for large, polar, or unstable biomolecules[3], it struggles with isobaric regioisomers (e.g., differentiating the 3-chloro vs. 2-chloro positional isomers). Because these isomers have identical mass-to-charge ratios (
m/z
) and nearly identical polarities, they frequently co-elute on standard C18 liquid chromatography columns.
Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and thermally stable compounds[3]. A capillary GC column (e.g., DB-5MS) generates over 100,000 theoretical plates, providing the superior resolving power necessary to achieve baseline separation of closely related regioisomers.
Logical decision matrix for selecting the optimal analytical technique for piperidine derivatives.
Comparative Performance Data
To objectively evaluate these methodologies, we must look at how they handle the specific physicochemical properties of 4-(2-Chloro-5-methoxyphenyl)piperidine. The data below summarizes the performance of each technique when targeting trace volatile byproducts and regioisomers.
Performance Metric
HPLC-UV (Standard Assay)
LC-MS (ESI-TOF)
GC-MS (EI-SIM, N-TFA Derivatized)
Primary Target
Bulk Purity (wt%)
Polar/Non-volatile Impurities
Volatile / Isobaric Regioisomers
Resolution (
Rs
) of Regioisomers
< 1.0 (Co-elution common)
1.2 (Partial resolution)
> 2.5 (Baseline resolution)
Limit of Detection (LOD)
0.05% (500 ppm)
0.01% (100 ppm)
0.001% (10 ppm)
Matrix Effect Susceptibility
Low
High (Ion Suppression)
Minimal (IS Corrected)
Sample Preparation
Direct dissolution
Direct dissolution
LLE + Derivatization (~45 mins)
Key Takeaway: While GC-MS requires more extensive sample preparation (derivatization) compared to LC-MS[3], it is the only technique capable of providing baseline resolution (
Rs>2.5
) for isobaric regioisomers at trace levels (10 ppm).
Self-Validating GC-MS Protocol
A robust analytical method must be a self-validating system —meaning it incorporates built-in checks that confirm the validity of the result simultaneously with the analysis. This aligns directly with principles for Analytical Instrument Qualification[4].
The Causality of Sample Preparation
Directly injecting a hydrochloride salt into a GC inlet causes thermal degradation, leading to non-reproducible peak areas. Furthermore, the secondary amine of the piperidine ring will hydrogen-bond with active silanol groups on the GC column, causing severe peak tailing.
To solve this, our protocol employs a two-step chemical transformation:
Alkalinization (Free-Basing): Shifting the pH > 10 converts the non-volatile salt into a volatile free base.
Derivatization (N-Capping): Reacting the free base with Trifluoroacetic anhydride (TFAA) replaces the active N-H proton with a
CF3CO−
group. This eliminates tailing and increases the mass of the target ions, moving them out of the low-mass background noise region.
Step-by-step sample preparation and GC-MS workflow for piperidine hydrochloride salts.
Step-by-Step Methodology
Internal Standard (IS) Addition: Spike 10.0 mg of the 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride sample with 10 µL of Piperidine-d11 (1 mg/mL). Self-Validation Check: The deuterated IS continuously tracks and corrects for any variations in extraction efficiency or derivatization yield.
Free-Basing: Dissolve the spiked sample in 1.0 mL of LC-MS grade water. Add 200 µL of 0.1 M NaOH (pH > 10).
Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex for 60 seconds, then centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, dry reaction vial.
Derivatization: Add 50 µL of TFAA to the organic layer. Cap tightly and incubate at 60°C for 30 minutes.
Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of hexane.
GC-MS Acquisition:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).
Inlet: 250°C, Splitless mode (1 µL injection).
Oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) to target the specific
m/z
fragments of the N-TFA derivative.
System Suitability & Regulatory Alignment
To comply with ICH Q2(R2) guidelines for analytical procedure validation[2], the system must prove its fitness before every sequence. A System Suitability Test (SST) standard containing the target compound and its 3-chloro regioisomer is injected first. The sequence is programmed to automatically abort if the resolution factor (
Rs
) between the isomers falls below 2.0, ensuring that no false-negative purity reports are ever generated.
Conclusion
While LC-MS and HPLC-UV have cemented their places in pharmaceutical analysis, the purity validation of secondary amine salts like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride requires orthogonal thinking. By combining targeted chemical derivatization with the high theoretical plate count of capillary GC-MS, laboratories can achieve unparalleled specificity and resolution for volatile and isobaric impurities, ensuring the integrity of the downstream drug development pipeline.
References
USP <1058> Analytical Instrument Qualification and its Impact on the Chromatography Laboratory
Source: LCGC International
URL:[Link]
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL:[Link]
GC-MS vs LC-MS: Comparison and Applications
Source: ResolveMass Laboratories Inc.
URL:[Link]
A Comparative Guide to the Certification of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride Reference Standard
In the exacting world of pharmaceutical development, the adage "you are only as good as your measurements" holds profound truth. The accuracy of these measurements, which underpin the safety, efficacy, and quality of a f...
Author: BenchChem Technical Support Team. Date: April 2026
In the exacting world of pharmaceutical development, the adage "you are only as good as your measurements" holds profound truth. The accuracy of these measurements, which underpin the safety, efficacy, and quality of a final drug product, is fundamentally anchored to the quality of the reference standards employed.[1][2] This guide offers a detailed, technical comparison of the rigorous certification process for a 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride reference standard against less-characterized alternatives, providing the scientific rationale and experimental data necessary for informed decision-making by researchers and drug development professionals.
The Imperative of a Certified Reference Standard (CRS)
A Certified Reference Standard (CRS) is not merely a "pure" substance; it is a material of the highest metrological quality, accompanied by a certificate that specifies its property values, associated uncertainty, and a statement of traceability.[3][4] For a key intermediate like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, which may be a critical component in a regulated manufacturing process, relying on an uncertified or "in-house" standard introduces unacceptable risks. These include inaccurate assay values, misidentification of impurities, and potential rejection of regulatory filings.[5][6] The certification process is therefore a comprehensive analytical campaign designed to unequivocally confirm the material's identity, purity, and potency.
The Orthogonal Analytical Framework: A Pillar of Trustworthiness
The foundation of a robust reference standard certification is the application of orthogonal analytical techniques.[7][8] This strategy involves using multiple, independent analytical methods that rely on different physicochemical principles to measure the same attribute.[8] This approach significantly enhances confidence in the analytical results, as it minimizes the risk of method-specific biases that could overlook impurities or lead to an incorrect structural assignment.[7][9] For instance, combining a separation technique like chromatography with a spectroscopic method provides a more complete picture than either technique alone.[8]
The certification workflow for a small molecule like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a multi-step process, logically progressing from identity confirmation to purity assessment and final potency assignment.
Caption: Orthogonal workflow for reference standard certification.
Comparative Analysis: Experimental Methodologies & Data
A CRS is distinguished from other materials by the depth of its characterization and the quality of its documentation. The following sections compare the typical results for a CRS with those of a lower-grade "in-house" or standard commercial material.
Part 1: Identity Confirmation
The first step is to rigorously confirm that the molecule's structure is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the definitive map of the molecule's proton and carbon framework.
Experimental Protocol (¹H NMR) :
Accurately weigh ~10 mg of the sample into an NMR tube.
Dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire the spectrum on a ≥400 MHz spectrometer, ensuring sufficient scans for a high signal-to-noise ratio.
Process the data and assign all proton signals. The chemical shifts, coupling constants, and integrations must be unequivocally consistent with the structure of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
Causality : NMR is chosen for its high structural resolution. An "in-house" standard may have a basic ¹H NMR, but a CRS characterization will include ¹³C, COSY, and HSQC experiments to resolve any potential ambiguities.
High-Resolution Mass Spectrometry (HRMS) : Confirms the elemental composition.
Experimental Protocol (ESI-TOF) :
Prepare a dilute solution (~10 µg/mL) in methanol/water.
Infuse into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Measure the m/z of the [M+H]⁺ ion.
Trustworthiness : A CRS must have its measured mass within a very tight tolerance (typically <3 ppm) of the theoretical mass. This provides a high degree of confidence in the elemental formula, a level of scrutiny often omitted for standard materials.
Identity Test
Certified Reference Standard
Alternative (e.g., In-house Standard)
¹H & ¹³C NMR
Full assignment, consistent with structure. No unassigned signals >0.1%.
Basic ¹H NMR only; minor unassigned signals may be present.
HRMS
Measured mass error < 3 ppm from theoretical.
Low-resolution MS or no mass data available.
FT-IR
Spectrum matches predicted functional groups.
May or may not be performed.
Part 2: Purity Assessment & Impurity Profiling
A CRS has its purity value assigned by quantifying all impurities, not just by measuring the main peak.
High-Performance Liquid Chromatography (HPLC-UV) : The primary tool for quantifying non-volatile organic impurities.
Experimental Protocol (Purity Method) :
Column : C18, 250 x 4.6 mm, 5 µm.
Mobile Phase A : 0.1% Phosphoric acid in Water.
Mobile Phase B : Acetonitrile.
Gradient : A time-programmed gradient from low to high organic content to ensure elution of all potential impurities.
Detection : UV at a suitable wavelength (e.g., 230 nm).
Quantification : Area percent normalization, with all impurities reported.
Causality : A gradient method is crucial for separating impurities with a wide range of polarities. A simple isocratic method, which might be used for routine checks of an in-house material, could fail to resolve or elute critical impurities.
Purity Analysis
Certified Reference Standard
Alternative (e.g., In-house Standard)
Organic Purity (HPLC)
≥ 99.8% (area %). All impurities >0.05% identified.
Typically 98-99.5%. Impurities may not be identified.
Water Content (Karl Fischer)
≤ 0.1%. A specific and accurate method.
May use less specific Loss on Drying (LOD), which doesn't distinguish water from solvents.
Residual Solvents (GC-HS)
Complies with ICH Q3C limits; all solvents quantified.
May only test for expected final solvent.
Inorganic Impurities (ROI)
≤ 0.05%.
Often not tested.
Part 3: Potency Assignment
The final, critical step is assigning the potency value that will be used in all subsequent quantitative analyses. This is achieved through a mass balance approach, often corroborated by a primary method like Quantitative NMR (qNMR).
Mass Balance Assay : This is a calculation that provides a comprehensive purity value by accounting for all forms of impurities.
Principle : The potency is determined by subtracting the sum of all impurity percentages from 100%. This is an authoritative approach because it is not based on the response of a single method but is a holistic assessment of the material's composition.
Caption: The Mass Balance approach for calculating the final assay value.
Assay & Potency
Certified Reference Standard
Alternative (e.g., In-house Standard)
Assay Method
Mass Balance (100% - all impurities). Often confirmed by qNMR.
Typically based on a single HPLC area % result.
Reported Value
e.g., 99.85% (with uncertainty statement).
e.g., "Approx. 99%" or "99.2% by HPLC".
Traceability
Traceable to SI units via certified internal standards (for qNMR) or calibrated instruments.
Traceability is often undefined or internal.
Conclusion: A Foundation for Reliable Science
The certification of a reference standard like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a scientifically rigorous process that underpins the reliability of pharmaceutical analysis. While an in-house or commercial-grade material may suffice for exploratory work, it lacks the comprehensive characterization, documented purity, and metrological traceability of a CRS.[5] Opting for a fully certified reference standard is a critical decision that mitigates analytical risk, ensures data integrity, and supports regulatory compliance, ultimately safeguarding the quality and safety of the final pharmaceutical product.[2][5]
References
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
Singh, S. (2025, November 10). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective. Jaano & Seekho.
Veeprho. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry.
Cambrex Corpor
Aquigen Bio. (2025, January 7). Why Analytical Reference Standards are Critical in Pharma Research.
Dong, M. W., et al. (Date not available). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
BioPharmaSpec. (2021, March 2).
Pharmaceutical Technology. (2021, October 27).
Waters Corporation. Using Mass Detection as an Orthogonal Technology to Improve Routine Analysis of Biotherapeutics.
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
LGC. (2026, March 16).
ILAC.
European Accreditation. (2003, February).
Santa Cruz Biotechnology. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride | CAS 1044773-88-7.
A Senior Application Scientist's Guide to Cross-Reactivity Validation for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride Assays
Introduction This guide provides an in-depth, experience-driven framework for designing and executing robust cross-reactivity validation studies for assays involving 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This guide provides an in-depth, experience-driven framework for designing and executing robust cross-reactivity validation studies for assays involving 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride. We will move beyond rote protocol recitation to explore the scientific rationale behind experimental design, compare the two most common analytical platforms, and provide actionable protocols and data interpretation frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the tools to build self-validating assays that ensure data is not just generated, but is defensible and trustworthy.
Chapter 1: The Molecular Rationale for Specificity Testing
At its core, an assay's specificity relies on a precise molecular recognition event. In an immunoassay, this is the binding of an antibody to its target antigen; in a chromatographic method, it is the unique combination of physicochemical interactions and mass that distinguishes the analyte. Cross-reactivity occurs when a non-target molecule, due to its structural similarity to the analyte, can mimic this recognition event, leading to a false-positive signal or inaccurate quantification. Understanding this principle is the first step in designing a validation study that proactively identifies and challenges the assay with the most likely sources of interference.
Caption: Molecular basis of specificity vs. cross-reactivity.
Chapter 2: A Priori Identification of Potential Cross-Reactants
A cross-reactivity study is only as good as the compounds selected for testing. A common failure in assay validation is neglecting to test relevant molecules. The selection process must be a deliberate, evidence-based exercise grounded in the compound's lifecycle: its synthesis, its metabolism, and its relation to other compounds in the screening library.
1. Structural Analogs: These are the most common culprits. Minor changes in substitution patterns can be insufficient to abrogate binding in some assay formats. For our target compound, a primary list should include:
Positional Isomers: Molecules where the chloro and methoxy groups are at different positions on the phenyl ring (e.g., 4-(4-chloro-3-methoxyphenyl)piperidine).[6]
Analogs with Missing or Altered Groups: Compounds lacking the chloro or methoxy group, or where the halogen is different (e.g., 4-(2-methoxyphenyl)piperidine hydrochloride, 2-(5-Fluoro-2-methoxyphenyl)piperidine).[6][7]
2. Synthesis-Related Impurities: Impurities can originate from starting materials, by-products of side reactions, or intermediates from an incomplete reaction.[8] A thorough understanding of the synthetic route, such as an aza-Prins cyclization or a Suzuki coupling, is critical for identifying these potential interferents.[7][9]
3. Metabolites: In vivo, parent drugs are converted into metabolites that may be present in test samples. For 4-(2-Chloro-5-methoxyphenyl)piperidine, logical metabolic pathways to investigate include:
O-demethylation: Conversion of the -OCH₃ group to a hydroxyl (-OH) group.
Hydroxylation: Addition of an -OH group to the phenyl or piperidine ring.
N-oxidation: Oxidation at the piperidine nitrogen.
Metabolite identification studies of similar piperidine scaffolds have confirmed such transformations.[10][11]
Category
Example Compound Name
Rationale for Inclusion
Structural Analog
4-(4-chloro-3-methoxyphenyl)piperidine
Positional isomer; tests assay's ability to distinguish substituent location.[6]
Structural Analog
4-(2-methoxyphenyl)piperidine
Lacks the chloro group; tests the contribution of the halogen to recognition.[6]
Synthesis Precursor
2-Chloro-5-methoxyaniline
Potential unreacted starting material from a common synthetic route.
Putative Metabolite
4-(2-Chloro-5-hydroxyphenyl)piperidine
Product of O-demethylation, a common phase I metabolic reaction.
Chapter 3: Comparative Analysis of Assay Platforms for Specificity
The choice of analytical platform profoundly impacts an assay's innate specificity and the strategy for its validation.
Immunoassays (e.g., Competitive ELISA)
Principle of Operation: Relies on the highly specific, high-affinity binding of an antibody to the target molecule (or a conjugate thereof). In a competitive format, the free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites.
Strengths: High throughput, exceptional sensitivity (pg/mL to ng/mL), and suitability for complex biological matrices with minimal cleanup.
Weaknesses: The antibody's binding epitope may recognize a structural feature common to analogs, making it inherently susceptible to cross-reactivity. Development is time and resource-intensive.
Validation Causality: The central hypothesis to be tested is that only the target analyte can effectively compete for antibody binding sites. The self-validating nature of the experiment comes from running a full standard curve of the primary analyte, which provides the absolute benchmark for the IC50 value against which all other compounds are compared.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: Provides dual-layered specificity. First, compounds are physically separated based on their physicochemical properties by HPLC.[12][13] Second, the mass spectrometer acts as a highly specific detector, isolating a precursor ion of a specific mass-to-charge ratio (m/z) and detecting unique fragment ions generated by collision-induced dissociation.
Strengths: Considered the "gold standard" for specificity. It can distinguish between compounds with identical masses (isobars) if they are chromatographically separated.
Weaknesses: Lower throughput than immunoassays, requires significant capital investment in instrumentation, and can be subject to matrix effects (ion suppression or enhancement).
Validation Causality: Specificity is proven by demonstrating that at the specific retention time of the target analyte, no signal is detected in the specific mass transition (precursor ion → product ion) when a blank matrix is spiked with high concentrations of all potential cross-reactants. This multi-factorial confirmation (retention time + precursor mass + product mass) provides exceptional trustworthiness.
Chapter 4: Experimental Protocols for Cross-Reactivity Validation
The following protocols are designed to be self-validating systems, where the performance of the primary analyte serves as the internal benchmark for all comparisons.
Caption: Workflow for cross-reactivity and specificity validation.
Protocol 4.1: Cross-Reactivity Assessment in a Competitive ELISA
Objective: To quantify the percentage of cross-reactivity of selected compounds in an ELISA designed for 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
Methodology:
Plate Coating: Coat a 96-well high-binding microplate with an appropriate concentration of capture antibody or antigen conjugate (e.g., BSA-hapten) in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature (RT).
Washing: Repeat the wash step.
Competition Reaction:
Prepare serial dilutions of the primary analyte standard (4-(2-Chloro-5-methoxyphenyl)piperidine HCl) in Assay Buffer.
Separately, prepare serial dilutions of each potential cross-reacting compound at a concentration range typically 100- to 1000-fold higher than the standard's range.
In triplicate, add 50 µL of standard or potential cross-reactant solution to the wells.
Add 50 µL of a fixed, limiting concentration of HRP-conjugated antibody (or primary antibody followed by a secondary-HRP conjugate) to all wells.
Incubate for 1-2 hours at RT with gentle shaking.
Washing: Repeat the wash step.
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at RT.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 4.2: Specificity Validation using LC-MS/MS
Objective: To determine if potential cross-reactants interfere with the quantification of 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride by LC-MS/MS.
Methodology:
System Suitability:
Prepare a solution of the analyte and the potential cross-reactants in the initial mobile phase.
Inject this mixture to ensure all compounds are chromatographically resolved from the primary analyte. This confirms the column and mobile phase can separate the molecules.
Sample Preparation:
Obtain six individual lots of the blank biological matrix (e.g., plasma, urine).
For each lot, prepare three sample sets:
Set A (Blank): Unspiked matrix.
Set B (LLOQ): Matrix spiked with the analyte at the Lower Limit of Quantification.
Set C (Interference Test): Matrix spiked with all potential cross-reactants at their highest expected concentration (or a pre-defined high concentration, e.g., 10,000 ng/mL).
LC-MS/MS Analysis:
Chromatographic Conditions: Utilize a reverse-phase C18 column with a gradient elution program (e.g., Water with 0.1% Formic Acid as Mobile Phase A and Acetonitrile with 0.1% Formic Acid as Mobile Phase B).[13]
Mass Spectrometry Conditions: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Optimize the Multiple Reaction Monitoring (MRM) transitions for the analyte (e.g., precursor ion [M+H]⁺ → most stable product ion).
Inject the prepared samples (Sets A, B, and C) into the LC-MS/MS system.
Data Acquisition: Monitor the signal for the analyte's specific MRM transition at its predetermined retention time across all injections.
Chapter 5: Data Analysis, Interpretation, and Acceptance Criteria
Analysis of ELISA Data
Curve Fitting: For the standard and each cross-reactant, plot the percent binding (%B/B₀) versus concentration and fit the data using a four-parameter logistic (4PL) model.
IC50 Determination: From the fitted curves, determine the concentration of each compound that causes 50% inhibition of the maximal signal (the IC50).
Percent Cross-Reactivity Calculation: Use the following formula:
% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) * 100
Analysis of LC-MS/MS Data
Interference Assessment:
In the chromatograms from the Interference Test samples (Set C), examine the analyte's retention time window.
The peak response in this window should be less than 20% of the response of the LLOQ sample (Set B).
The peak response in the blank samples (Set A) should be less than 5% of the response from the LLOQ sample.
Reporting: The results are typically reported as "no significant interference observed" if the acceptance criteria are met.
The validation of assay specificity is not a checkbox exercise but a fundamental scientific inquiry into the reliability of a method. For a molecule like 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, a compound belonging to a densely populated and structurally similar chemical class, this process is especially critical. As demonstrated, while immunoassays offer speed and sensitivity, they require extensive characterization to understand and quantify potential cross-reactivities. In contrast, LC-MS/MS provides a nearly unambiguous level of specificity through its orthogonal separation and detection mechanisms, making it the preferred platform for quantitative bioanalysis where accuracy is non-negotiable. By systematically identifying potential cross-reactants based on chemical logic and challenging the chosen assay platform with robust, self-validating protocols, researchers can ensure the integrity of their data and the ultimate success of their development programs.
References
BenchChem (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
BenchChem (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
NextSDS (n.d.). 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride — Chemical Substance Information.
ACS Publications (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
Santa Cruz Biotechnology (n.d.). 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride.
SpringerLink (2025). Research progress on piperidine-containing compounds as agrochemicals.
Rasayan Journal of Chemistry (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
UNODC (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
PMC (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
PubMed (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
ResearchGate (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
MDPI (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
Standard Operating Procedure: Handling and Disposal of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride Executive Summary & Chemical Profile 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a specialized halog...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 4-(2-Chloro-5-methoxyphenyl)piperidine Hydrochloride
Executive Summary & Chemical Profile
4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride is a specialized halogenated organic amine salt utilized extensively in pharmacological research and drug development[1][2]. Due to its dual-halogen nature—containing both a covalently bonded aryl chloride and an ionic hydrochloride salt—its lifecycle management requires rigorous oversight. Improper disposal of halogenated compounds poses severe environmental and occupational risks, primarily the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and hydrogen chloride (HCl) gas upon incomplete combustion[3][4].
This guide provides researchers and lab managers with a self-validating, step-by-step operational protocol for the safe handling, spill containment, and RCRA-compliant disposal of this compound.
Physicochemical Data & Waste Classification
To effectively manage chemical waste, operational parameters must be established based on the compound's physical and chemical properties.
Requires contact and inhalation protection (N95/P100).
The Causality of Disposal: Why Halogenated Protocols?
Standard organic waste is typically incinerated or used for fuels blending at temperatures around 800°C to 1000°C[8]. However, introducing 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride into a standard organic waste stream is a critical safety failure.
The Causality: During combustion, the covalently bound chlorine and the hydrochloride salt undergo thermodynamic equilibrium, releasing hydrogen chloride (HCl) and elemental chlorine (Cl2) gases[4]. If the incineration temperature is insufficient, these halogens act as precursors for the de novo synthesis of dioxins and furans[3][4].
The Solution: EPA regulations dictate that halogenated organic compounds (HOCs) must be routed to specialized rotary kiln incinerators[8][10]. These facilities operate at ultra-high temperatures (>1100°C) to ensure complete destruction of the aromatic rings, and they are equipped with caustic scrubbers (e.g., sodium hydroxide sprays) to neutralize the acidic exhaust gases before atmospheric release[10].
Immediate Spill Response & Containment Protocol
Piperidine hydrochloride derivatives can form combustible dust-air mixtures and are acutely toxic if inhaled. A self-validating spill response ensures complete decontamination without expanding the contamination zone.
Step 1: Isolation and PPE Donning
Action: Evacuate non-essential personnel from the immediate area. Don a fitted N95 or P100 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves[9][11].
Causality: The fine powder of the hydrochloride salt easily aerosolizes. Respiratory protection prevents inhalation of the acutely toxic API, while double-gloving allows for safe removal of the outer contaminated layer if breached.
Step 2: Dry Containment (The "No-Water" Rule)
Action: Use a spark-proof brush and static-free dustpan to gently sweep the powder inward from the edges of the spill toward the center. Place the collected powder into a sealable, anti-static plastic bag or high-density polyethylene (HDPE) container.
Causality: Do not use water for the initial cleanup. The hydrochloride salt is highly water-soluble; introducing water will dissolve the compound, driving it into the pores of laboratory benches or flooring and exponentially increasing the contamination footprint.
Step 3: Secondary Decontamination
Action: Once all visible powder is removed, dampen a disposable microfiber cloth with a 70% isopropanol/water solution. Wipe the area thoroughly.
Validation: To validate the area is clean, swipe a damp pH test strip over the cleaned surface. A neutral pH (6.5-7.5) indicates the acidic hydrochloride salt residue has been successfully removed.
Step 4: Waste Containerization
Action: Place all sweeping tools, cloths, and contaminated PPE into a secondary containment bag, label it as "Hazardous Waste: Halogenated Organic Solid," and transfer it to the satellite accumulation area[7][12].
Caption: Workflow for the safe containment and decontamination of a halogenated amine salt spill.
Routine Waste Segregation & Storage
Proper segregation at the source prevents dangerous chemical reactions and reduces institutional disposal costs[7][12].
Step 1: Segregate by Physical State
Solid Waste: Expired bulk powder, contaminated weigh boats, spatulas, and filter papers must be placed in a dedicated, rigid HDPE container labeled "Halogenated Organic Solid Waste"[12].
Liquid Waste: If the compound is dissolved in a solvent during synthesis or analysis (e.g., HPLC effluent), it must be routed to a liquid waste carboy.
Step 2: Solvent Compatibility & Halogen Limits
Action: If the solvent is non-halogenated (e.g., methanol, acetonitrile), but contains dissolved 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, the entire carboy must now be manifested as Halogenated Waste if the halogen content exceeds EPA thresholds (typically >1% or >1,000 mg/kg HOCs)[7][8].
Causality (Incompatibilities): Never mix this waste stream with strong bases (e.g., NaOH, KOH) or strong oxidizers (e.g., Nitric acid, Peroxides)[12]. Strong bases will deprotonate the piperidine hydrochloride, converting the water-soluble salt into its free-base form. This exothermic reaction alters the compound's solubility, potentially causing it to precipitate out of aqueous/organic mixtures and form a concentrated, highly toxic sludge at the bottom of the waste carboy.
Step 3: Container Validation
Action: Ensure liquid waste containers are never filled beyond 75% capacity to allow for vapor expansion[12]. Store in a secondary containment tray within a ventilated flammable/corrosive storage cabinet.
Caption: Decision matrix for segregating 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride waste streams.
Final Disposal Logistics
When satellite accumulation areas are full, the waste must be transferred to the central hazardous waste facility.
Manifesting: The waste must be manifested by a licensed professional waste disposal service. It is typically classified under UN 2811 (Toxic solid, organic, n.o.s.) for transport[11].
Treatment: Ensure your waste vendor guarantees disposal via high-temperature rotary kiln incineration equipped with caustic scrubbing, explicitly avoiding landfilling or low-temperature fuels blending[8][10].